Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate
Description
Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is an organic compound with the molecular formula C15H20N2O4. This compound is characterized by the presence of a morpholine ring, a propanoylamino group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
767347-81-9 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-3-14(18)16-11-4-5-13(12(10-11)15(19)20-2)17-6-8-21-9-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,16,18) |
InChI Key |
CVDKWVPBZJDXIY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate typically involves the reaction of 2-amino-5-methylbenzoic acid with morpholine and propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(morpholin-4-yl)-3-(propanoylamino)benzoate: Similar structure but different substitution pattern on the benzene ring.
Methyl 4-({[2-(morpholin-4-yl)ethyl]amino}methyl)benzoate: Contains an ethylamino group instead of a propanoylamino group.
Uniqueness
Methyl 2-morpholin-4-yl-5-(propanoylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with biological targets are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
